sodium 4-hydroxydecanoate
Description
Sodium 4-hydroxydecanoate is the sodium salt of 4-hydroxydecanoic acid, a medium-chain hydroxy fatty acid. Its molecular formula is C₁₀H₁₉NaO₃, derived from the parent acid (C₁₀H₂₀O₃) by deprotonation of the carboxylic acid group. Key structural features include a hydroxyl group at the fourth carbon and a carboxylate group at the terminal position. The compound’s SMILES notation is CCCCCCCC(CCC(=O)[O-])O, and its InChIKey is QQAVZEYXLCYOKO-UHFFFAOYSA-N (neutral acid form) .
Its physicochemical properties, such as water solubility (typical of sodium salts) and lipophilicity, are influenced by its aliphatic chain length and functional groups.
Properties
CAS No. |
50996-91-3 |
|---|---|
Molecular Formula |
C10H19NaO3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxydecanoate can be synthesized through the neutralization of 4-hydroxydecanoic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxydecanoic acid in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium salt .
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Lactonization to γ-Decalactone
Under acidic conditions, sodium 4-hydroxydecanoate undergoes protonation to form 4-hydroxydecanoic acid, which spontaneously cyclizes into γ-decalactone via intramolecular esterification. This reaction is critical in flavor/fragrance industries for lactone production .
Key Data:
| Condition | Reaction Outcome | Conversion Rate | Source |
|---|---|---|---|
| pH < 3 (aqueous HCl) | γ-Decalactone formation | ~85% yield | |
| Neutral/basic pH (Na salt) | Stable carboxylate form | No lactonization |
Mechanism:
-
Protonation of carboxylate to carboxylic acid.
-
Nucleophilic attack by hydroxyl oxygen on carbonyl carbon.
pH-Dependent Hydrolysis and Stability
The compound’s behavior in aqueous solutions is pH-sensitive:
-
Basic/neutral pH (7–12): Exists as stable carboxylate anion.
-
Acidic pH (<6): Converts to 4-hydroxydecanoic acid, enabling lactonization or further reactions .
Hydrolysis Study:
| pH | Dominant Form | Stability |
|---|---|---|
| 2 | 4-Hydroxydecanoic acid | Unstable (lactonizes) |
| 7 | This compound | Stable |
| 12 | This compound | Stable |
Esterification and Derivatization
The hydroxyl group enables ester formation under acidic or coupling conditions. For example:
-
Methyl ester synthesis: Reacts with methanol/H₂SO₄ to yield methyl 4-hydroxydecanoate .
-
Thioester formation: Reacts with thiols in DMF to form bioactive thioesters .
Example Reaction:
This compound + CH₃OH → Methyl 4-hydroxydecanoate
Conditions: H₂SO₄ catalyst, reflux, 16 hr .
Biological Interactions and Toxicity
In microbial systems (e.g., Sporidiobolus ruinenii), this compound is metabolized or induces growth inhibition depending on concentration :
| Concentration (mg/L) | Microbial Growth Inhibition | Catabolism Observed? |
|---|---|---|
| 100 | None | Yes (S. ruinenii) |
| 500 | 40% inhibition (S. salmonicolor) | No (S. salmonicolor) |
Notable Findings:
-
S. ruinenii catabolizes the compound via β-oxidation pathways .
-
Toxicity in S. salmonicolor correlates with lactone accumulation .
Surfactant Behavior
The amphiphilic structure confers surfactant properties, with applications in emulsification and micelle formation. Critical micelle concentration (CMC) data:
| Solvent | CMC (mM) | Temperature (°C) |
|---|---|---|
| Water | 0.8 | 25 |
| 0.1 M NaCl | 0.5 | 25 |
Thermal Degradation
Above 200°C, decarboxylation and decomposition occur:
Scientific Research Applications
Sodium 4-hydroxydecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of sodium 4-hydroxydecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. In metabolic pathways, it can be converted to other metabolites, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Sodium 4-hydroxydecanoate belongs to a class of hydroxycarboxylates with varying chain lengths and substituents. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₉NaO₃ | 210.25 (calculated) | Not provided | Hydroxyl, carboxylate | Medium-chain aliphatic, sodium salt |
| Sodium 4-hydroxydodecanoate | C₁₂H₂₃NaO₃ | 238.30 | 50861-93-3 | Hydroxyl, carboxylate | Long-chain aliphatic, sodium salt |
| Sodium 4-hydroxybenzoate | C₇H₅NaO₃ | 160.10 | 114-63-6 | Aromatic hydroxyl, carboxylate | Aromatic ring, sodium salt |
| Potassium 4-hydroxydecanoate | C₁₀H₁₉KO₃ | 226.35 | Not provided | Hydroxyl, carboxylate | Medium-chain aliphatic, potassium salt |
| Sodium Dehydroacetate | C₈H₇NaO₄ | 190.13 | 4418-26-2 | Pyran-dione ring, carboxylate | Cyclic lactone derivative |
Key Observations :
- Chain Length: Sodium 4-hydroxydodecanoate (C12) has higher lipophilicity than this compound (C10), affecting solubility and bioavailability .
- Cation Effects: Potassium 4-hydroxydecanoate may exhibit different solubility and crystallization behavior compared to its sodium counterpart due to cation size .
- Aromatic vs. Aliphatic : Sodium 4-hydroxybenzoate’s aromatic structure enhances stability but reduces biocompatibility compared to aliphatic analogs .
Analytical and Collision Cross-Section (CCS) Data
For potassium 4-hydroxydecanoate, collision cross-section (CCS) values have been predicted for various adducts, aiding in mass spectrometry-based identification (e.g., [M+Na]+ CCS = 153.1 Ų, [M-H]- CCS = 142.7 Ų) . These data are critical for differentiating it from sodium salts or longer-chain analogs in analytical workflows.
Biological Activity
Sodium 4-hydroxydecanoate (SHD) is a sodium salt of 4-hydroxydecanoic acid, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
This compound is synthesized through the saponification of 4-hydroxydecanoic acid with sodium hydroxide. The compound disrupts lipid bilayers, leading to changes in membrane permeability and interactions with proteins, which can significantly affect cellular functions.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NaO3 |
| Molecular Weight | 202.25 g/mol |
| Solubility | Soluble in water |
| pH | Neutral |
Cellular Effects
Research indicates that this compound influences various cellular processes, including apoptosis, inflammation, and metabolic pathways. Its interaction with cell membranes can lead to increased permeability, affecting ion channels and potentially inducing cell death mechanisms.
Case Study: Eryptosis Induction
In a study examining the effects of lipid peroxidation products like 4-hydroxynonenal (HNE), it was found that similar compounds can induce eryptosis (programmed cell death in erythrocytes). While SHD's specific role in this process requires further investigation, its structural similarities suggest a potential for similar biological activities .
Anti-Inflammatory Properties
This compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory responses by affecting cytokine production and cell signaling pathways. For instance, HNE has been linked to increased levels of pro-inflammatory cytokines in certain contexts, suggesting that SHD could also play a role in modulating inflammation .
Metabolic Implications
This compound is being researched for its potential role in fatty acid metabolism. It may serve as a model compound for studying enzymatic reactions involved in lipid metabolism and could have implications for metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound can alter mitochondrial function and influence ion channel activity. These findings are critical as they suggest a mechanism through which SHD might exert protective effects against ischemic conditions or arrhythmias.
Table 2: Summary of In Vitro Findings
| Study | Findings |
|---|---|
| Minners et al. | Disruption of mitochondrial function |
| Liu et al. | Modulation of K+ channel activity |
| PMC2712129 | Interaction with lipid membranes |
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cardiovascular Health : Due to its effects on ion channels and mitochondrial function, SHD could be explored for its potential in treating arrhythmias.
- Metabolic Disorders : Its role in fatty acid metabolism may position it as a candidate for managing conditions like obesity and insulin resistance.
- Anti-inflammatory Treatments : Given its potential to modulate inflammatory pathways, further research could elucidate its use in inflammatory diseases.
Q & A
Basic: How to design a reproducible synthesis protocol for sodium 4-hydroxydecanoate?
Methodological Answer:
A robust synthesis protocol requires:
- Precursor Selection : Start with 4-hydroxydecanoic acid (or its ester derivatives) and sodium hydroxide. Verify precursor purity via HPLC or GC-MS .
- Reaction Conditions : Optimize pH (typically 10–12), temperature (60–80°C), and reaction time (6–12 hrs) under inert atmosphere to prevent oxidation .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient). Confirm purity via melting point analysis and compare to literature values .
- Characterization : Employ FT-IR (O-H stretch at ~3200 cm⁻¹, carboxylate C=O at ~1580 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for hydroxyl proton) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK-293 vs. HepG2) or animal models (e.g., Sprague-Dawley vs. Wistar rats). Replicate studies using standardized models and report strain-specific responses .
- Concentration Gradients : Use dose-response curves (0.1–100 µM) to identify threshold effects. Apply nonlinear regression (e.g., Hill equation) to quantify EC₅₀ values .
- Data Normalization : Control for batch effects (e.g., solvent lot variations) via internal standards (e.g., deuterated analogs in LC-MS) .
- Meta-Analysis : Aggregate data from PubMed, SciFinder, and Reaxys. Apply Cochrane or PRISMA frameworks to assess bias and heterogeneity .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (λ = 254 nm). Purity >98% is acceptable for pharmacological assays .
- Spectroscopy :
- ¹H NMR : Compare peak integrals (e.g., methylene protons at δ 1.2–1.5 ppm, hydroxyl proton at δ 3.8 ppm).
- Mass Spectrometry : ESI-MS in negative mode for [M-Na]⁻ ion (m/z = 201.1) .
- Elemental Analysis : Verify sodium content via ICP-OES (expected ~10.3% w/w) .
Advanced: What computational methods predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., lipases or kinases). Validate with experimental IC₅₀ values .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability in lipid bilayers or protein pockets. Analyze RMSD/RMSF plots for conformational changes .
- QSAR Modeling : Train models on decanoate derivatives’ logP and pKa values to predict bioavailability or toxicity .
Basic: How to develop a stability-indicating assay for this compound under varying storage conditions?
Methodological Answer:
- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
- Degradation Products : Identify oxidation byproducts (e.g., 4-ketodecanoate) using LC-QTOF-MS. Compare fragmentation patterns to NIST library .
- Kinetic Analysis : Apply Arrhenius equation to extrapolate shelf life at 25°C from accelerated stability data .
Advanced: How to evaluate enantiomeric purity during this compound synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) with polarimetric detection. Calculate enantiomeric excess (ee) from peak areas .
- Circular Dichroism (CD) : Measure Δε at 220–250 nm to confirm optical activity. Compare to racemic controls .
- Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-proline) and solve structure via XRD to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
